
6-Tert-butylpiperidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butylpiperidine-2,4-dione is a chemical compound with the CAS Number: 2137581-82-7 . It has a molecular weight of 169.22 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-(tert-butyl)piperidine-2,4-dione . The InChI code is 1S/C9H15NO2/c1-9(2,3)7-4-6(11)5-8(12)10-7/h7H,4-5H2,1-3H3,(H,10,12) .Aplicaciones Científicas De Investigación
Synthetic Pathways and Building Blocks
6-Tert-butylpiperidine-2,4-dione has been identified as a key intermediate in the synthesis of various complex molecules. Leflemme et al. (2001) described the synthesis of novel 6-arylpiperidine-2,4-diones starting from β-aryl-β-aminoacids, highlighting its utility in heterocyclic chemistry. The process involved chain extension into δ-aryl-δ-amino-β-ketoacids and acylation with Meldrum's acid, indicating the compound's role as a crucial building block (Leflemme, Dallemagne, & Rault, 2001).
Reactivity and Derivative Formation
Research by Mosslemin et al. (2004) explored the reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones, resulting in fluorinated aminoketenimines. These intermediates underwent further reactions to produce new trifluoromethylated furan derivatives, showcasing the compound's reactivity and its potential in synthesizing fluorinated structures (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
Bioactive Compound Synthesis
Maftei et al. (2013) focused on synthesizing natural product analogs containing a 1,2,4-oxadiazole ring, starting from tert-butylamidoxime. This research underscores the potential of this compound derivatives in creating bioactive compounds, particularly in the field of antitumor agents (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Polymerization and Material Synthesis
Zhang et al. (2021) reported on Schiff-base compounds derived from anilines bearing methoxy substituents, used in the synthesis of alkylaluminum and zinc complexes. These complexes were active in the ring-opening polymerization (ROP) of ε-caprolactone, suggesting potential applications in polymer science (Zhang, Chen, Chicoma, Goins, Prior, Nile, & Redshaw, 2021).
Analytical and Industrial Applications
Oxidation and Industrial Applications
El-Assaad et al. (2020) demonstrated a single-step metal-free green oxidation method using 2,7-di-tert-butylpyrene, yielding key building blocks for optoelectronic applications. This method emphasized the importance of sterically driven reactions and potential environmental benefits in industrial applications (El-Assaad, Parida, Cesario, & McGrath, 2020).
Environmental Impact and Transformation
Wang et al. (2019) discussed the distribution, transformation, and toxicity evaluation of 2,6-Di-tert-butyl-hydroxytotulene (BHT) in aquatic environments. This study provided insights into the environmental impact and transformation mechanisms of related compounds, which can aid in risk assessment and designing experimental and industrial applications (Wang, He, Lv, Liu, Liu, Ma, & Sun, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
6-tert-butylpiperidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2,3)7-4-6(11)5-8(12)10-7/h7H,4-5H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVUNBCFIDXTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=O)CC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

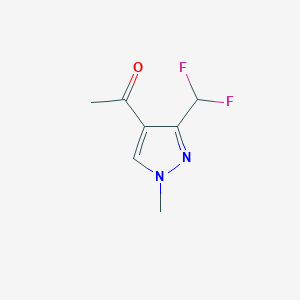
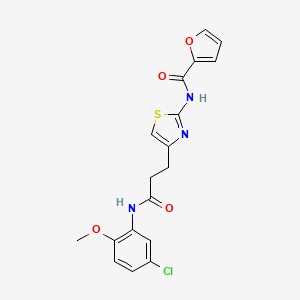
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2469289.png)
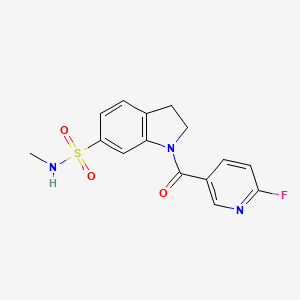
![(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2469296.png)
![4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2469298.png)
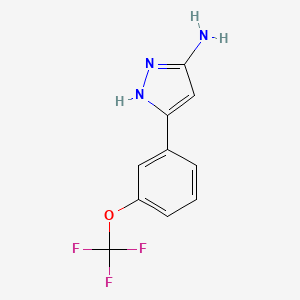

![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)
![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469305.png)
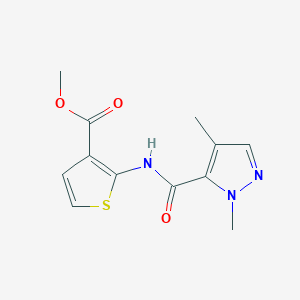

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2469308.png)
